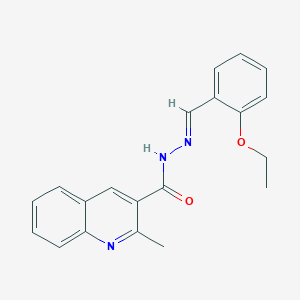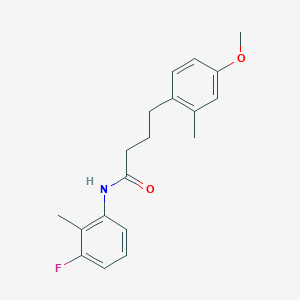
N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide, also known as EMAQ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMAQ is a hydrazone derivative of quinoline and has been found to exhibit various biological activities. In
作用機序
The mechanism of action of N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide is not yet fully understood. However, it has been proposed that N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide exerts its biological activities by inhibiting the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has also been found to reduce the level of oxidative stress and lipid peroxidation in cells. In addition, N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be purified by recrystallization. N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has also been found to exhibit low toxicity, making it a safe compound to work with. However, N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. In addition, N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide. One direction is to explore the potential of N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide in the treatment of cancer. Further studies are needed to elucidate the mechanism of action of N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide and to optimize its pharmacological properties. In addition, the development of novel N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide derivatives with improved solubility and pharmacokinetic properties could enhance its potential for therapeutic applications.
Conclusion:
In conclusion, N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide is a promising compound with potential applications in scientific research. N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide exhibits various biological activities, including antitumor, antimicrobial, and antioxidant properties. N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been found to inhibit the activity of enzymes involved in the inflammatory response and induce apoptosis in cancer cells. However, further studies are needed to fully understand the mechanism of action of N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide and to optimize its pharmacological properties.
合成法
N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide can be synthesized using a simple and efficient method. The synthesis involves the condensation of 2-methyl-3-quinolinecarboxylic acid hydrazide with 2-ethoxybenzaldehyde in the presence of acetic acid. The resulting product is N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide, which can be purified by recrystallization.
科学的研究の応用
N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been found to exhibit various biological activities, making it a potential candidate for scientific research. N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been reported to possess antitumor, antimicrobial, and antioxidant properties. It has also been found to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases.
特性
製品名 |
N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide |
|---|---|
分子式 |
C20H19N3O2 |
分子量 |
333.4 g/mol |
IUPAC名 |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-3-25-19-11-7-5-9-16(19)13-21-23-20(24)17-12-15-8-4-6-10-18(15)22-14(17)2/h4-13H,3H2,1-2H3,(H,23,24)/b21-13+ |
InChIキー |
WKIAGGFDFUYLNL-FYJGNVAPSA-N |
異性体SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC3=CC=CC=C3N=C2C |
SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC3=CC=CC=C3N=C2C |
正規SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC3=CC=CC=C3N=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)
![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)



